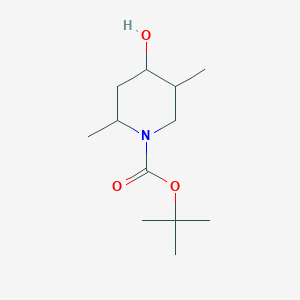

tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate, Mixture of diastereomers

CAS No.: 2413900-35-1

Cat. No.: VC12026267

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2413900-35-1 |

|---|---|

| Molecular Formula | C12H23NO3 |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H23NO3/c1-8-7-13(9(2)6-10(8)14)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3 |

| Standard InChI Key | SMXWYFOFHXCBPN-UHFFFAOYSA-N |

| SMILES | CC1CC(C(CN1C(=O)OC(C)(C)C)C)O |

| Canonical SMILES | CC1CC(C(CN1C(=O)OC(C)(C)C)C)O |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The molecular formula of the compound is C₁₂H₂₃NO₃, with a molecular weight of 229.32 g/mol . Its IUPAC name, tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate, reflects the substitution pattern:

-

A tert-butyloxycarbonyl (Boc) group at position 1.

-

A hydroxyl (-OH) group at position 4.

The piperidine ring adopts a chair conformation, with stereochemical variability arising from the chiral centers at positions 2, 4, and 5. This results in four possible stereoisomers, classified as diastereomers due to their non-mirror-image configurations .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₃NO₃ | |

| Molecular Weight | 229.32 g/mol | |

| CAS Number | 2413900-35-1 | |

| SMILES | CC1CC(C(CN1C(=O)OC(C)(C)C)C)O | |

| InChIKey | SMXWYFOFHXCBPN-UHFFFAOYSA-N |

Diastereomerism and Spectral Analysis

The diastereomeric mixture exhibits distinct NMR and MS profiles. For example, the ¹H NMR spectrum reveals split peaks for the methyl and hydroxyl protons due to stereochemical differences . Mass spectrometry (MS) confirms the molecular ion peak at m/z 229.32, consistent with the molecular formula .

Synthesis and Purification

Synthetic Routes

The compound is synthesized via a multi-step process starting from tert-butyl 4-hydroxypiperidine-1-carboxylate, a common Boc-protected intermediate . Key steps include:

-

Methylation: Introduction of methyl groups at positions 2 and 5 using methylating agents (e.g., methyl iodide) under basic conditions.

-

Diastereomer Formation: Stereochemical diversity arises during methylation due to the tetrahedral geometry of the piperidine ring .

-

Purification: The crude mixture is purified via column chromatography or recrystallization, though commercial samples are typically sold as diastereomeric mixtures (95% purity) .

Table 2: Representative Synthesis Conditions

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane. The Boc group enhances stability under acidic conditions, while the hydroxyl group necessitates anhydrous storage to prevent decomposition .

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting range of 98–102°C, with variations attributed to diastereomeric composition .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound is a precursor to kinase inhibitors and antipsychotic agents. For example, it has been utilized in the synthesis of crizotinib analogs, where the piperidine scaffold contributes to target binding .

Material Science

Functionalization of the hydroxyl group enables its use in polymer cross-linking and ligand design for metal-organic frameworks (MOFs) .

| Parameter | Value | Source |

|---|---|---|

| GHS Classification | H332 (Harmful if inhaled) | |

| Recommended PPE | Gloves, goggles, lab coat | |

| Storage Conditions | 2–8°C, anhydrous |

Disposal Considerations

Incinerating at high temperatures (≥ 1000°C) is recommended to avoid environmental release .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume